5-(5-(2-(3-aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-ylamino)pyrazine-2-carbonitrile hydrochloride
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Overview
Description
5-(5-(2-(3-aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-ylamino)pyrazine-2-carbonitrile hydrochloride is a complex organic compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry research .
Preparation Methods
The synthesis of 5-(5-(2-(3-aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-ylamino)pyrazine-2-carbonitrile hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed depend on the type of reaction and the conditions employed .
Scientific Research Applications
5-(5-(2-(3-aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-ylamino)pyrazine-2-carbonitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, which can result in therapeutic effects .
Comparison with Similar Compounds
Compared to other pyrazine derivatives, 5-(5-(2-(3-aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-ylamino)pyrazine-2-carbonitrile hydrochloride is unique due to its specific structure and functional groups. Similar compounds include:
3-Aminopyrazine-2-carboxamides: Known for their antimicrobial activity.
Pyrazinecarbonitrile: Used in the synthesis of various organic compounds.
Favipiravir: An antiviral drug with a pyrazine core.
These compounds share some structural similarities but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C18H20ClN7O2 |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H19N7O2.ClH/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);1H |
InChI Key |
KXFNHULWRFMNIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.Cl |
Origin of Product |
United States |
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